8-Clorocafeína

Descripción general

Descripción

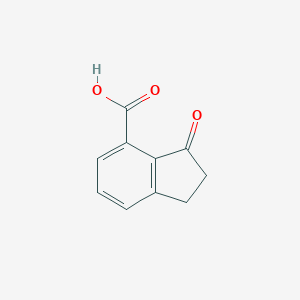

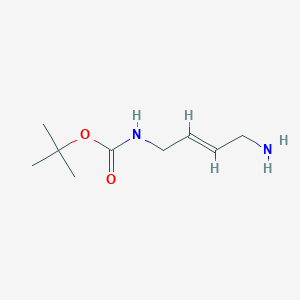

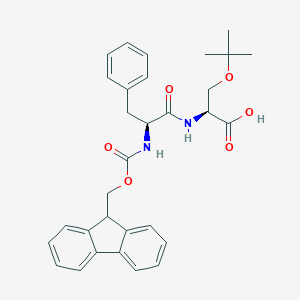

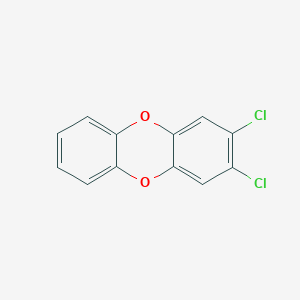

8-Clorocafeína, también conocida como 8-cloro-1,3,7-trimetil-3,7-dihidro-1H-purina-2,6-diona, es un derivado de la cafeína. Es un compuesto estimulante que pertenece a la clase química de las xantinas, con efectos fisiológicos similares a la cafeína. La fórmula molecular de la this compound es C8H9ClN4O2, y tiene un peso molecular de 228,64 g/mol .

Aplicaciones Científicas De Investigación

La 8-Clorocafeína tiene varias aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como un estándar de referencia en química analítica para el estudio de los derivados de la cafeína.

Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Estudiado por sus posibles efectos terapéuticos, particularmente en combinación con otros fármacos.

Industria: Utilizado en la síntesis de otros compuestos químicos y como aditivo en ciertos productos.

Mecanismo De Acción

El mecanismo de acción de la 8-Clorocafeína es similar al de la cafeína. Actúa principalmente como antagonista de los receptores de adenosina, en particular el receptor A2A. Al bloquear estos receptores, la this compound previene los efectos inhibitorios de la adenosina sobre la actividad neuronal, lo que lleva a un aumento del disparo neuronal y la estimulación. Esto da como resultado efectos fisiológicos como un aumento del estado de alerta y una reducción de la fatiga .

Compuestos similares:

Cafeína: El compuesto principal, ampliamente conocido por sus efectos estimulantes.

8-Cloroteofilina: Otro derivado clorinado de la xantina con propiedades estimulantes similares.

Teobromina: Una xantina natural que se encuentra en el cacao, con efectos estimulantes más suaves.

Singularidad de la this compound: La this compound es única debido a la presencia del átomo de cloro en la posición 8 del anillo de xantina. Esta modificación altera sus propiedades químicas y su actividad biológica en comparación con la cafeína y otros derivados de la xantina. El átomo de cloro aumenta la acidez del compuesto, lo que lo hace más adecuado para formar co-sales con otros fármacos, como la difenhidramina en el fármaco antiemético dimenhidrinato .

Análisis Bioquímico

Biochemical Properties

8-Chlorocaffeine interacts with various biomolecules, primarily enzymes, proteins, and other biomolecules in the cell . It is suggested that 8-Chlorocaffeine acts by inhibiting the excision enzyme of the dark repair system .

Cellular Effects

8-Chlorocaffeine has been shown to influence cell function. It potentiates UV-induced chromosomal aberrations in Chinese hamster embryonic lung cells . It also produces protein-associated DNA breaks in isolated nuclei from L1210 cells .

Molecular Mechanism

The molecular mechanism of 8-Chlorocaffeine involves its interaction with biomolecules at the molecular level. It is suggested that 8-Chlorocaffeine acts by inhibiting the excision enzyme of the dark repair system, affecting the DNA repair process .

Temporal Effects in Laboratory Settings

It has been suggested that 8-Chlorocaffeine inhibits the dark repair system, implying potential long-term effects on cellular function .

Metabolic Pathways

As a derivative of caffeine, it may share similar metabolic pathways, which involve enzymes and cofactors .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 8-Clorocafeína se puede sintetizar a través de la cloración de la cafeína. El proceso implica la reacción de la cafeína con gas cloro en presencia de un disolvente adecuado, como el ácido acético, bajo condiciones controladas de temperatura y presión. La reacción generalmente produce this compound como producto principal.

Métodos de producción industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de cafeína y gas cloro de alta pureza, con un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La 8-Clorocafeína sufre varias reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar los óxidos correspondientes.

Reducción: Se puede reducir para formar derivados desclorados.

Sustitución: El átomo de cloro se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente para las reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de óxidos y derivados hidroxilados.

Reducción: Formación de derivados desclorados de la cafeína.

Sustitución: Formación de derivados sustituidos de la cafeína con varios grupos funcionales.

Comparación Con Compuestos Similares

Caffeine: The parent compound, widely known for its stimulant effects.

8-Chlorotheophylline: Another chlorinated xanthine derivative with similar stimulant properties.

Theobromine: A naturally occurring xanthine found in cocoa, with milder stimulant effects.

Uniqueness of 8-Chloro Caffeine: 8-Chloro Caffeine is unique due to the presence of the chlorine atom at the 8-position of the xanthine ring. This modification alters its chemical properties and biological activity compared to caffeine and other xanthine derivatives. The chlorine atom increases the compound’s acidity, making it more suitable for forming co-salts with other drugs, such as diphenhydramine in the antiemetic drug dimenhydrinate .

Propiedades

IUPAC Name |

8-chloro-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKPGBJNNATDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197722 | |

| Record name | 8-Chlorocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-49-7 | |

| Record name | 8-Chlorocaffeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chlorocaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chlorocaffeine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Chlorocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-CHLOROCAFFEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Research suggests that 8-Chlorocaffeine, similar to its analog 8-Methoxycaffeine (8-MOC), can induce single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) in cellular DNA. [] This DNA damage appears to be transient and reversible upon drug removal. [] Additionally, 8-Chlorocaffeine exhibits a temperature-dependent enhancement of chromosomal aberration frequency induced by alkylating agents, particularly di- and trifunctional ones, in Chinese hamster cells. [] This effect is more pronounced at higher temperatures (37°C) and when administered immediately after the alkylating agent. []

ANone: 8-Chlorocaffeine (1,3,7-Trimethyl-8-chloro-3,7-dihydro-1H-purine-2,6-dione) possesses the molecular formula C8H9ClN4O2 and a molecular weight of 228.63 g/mol. While specific spectroscopic data is not provided in the given abstracts, characteristic peaks in NMR and IR spectroscopy can be expected due to the presence of methyl groups, a chlorine atom, and the purine ring system.

A: While 8-MOC demonstrates functional similarities to the topoisomerase II inhibitor ellipticine in inducing DNA damage, neither 8-MOC, caffeine, nor 8-Chlorocaffeine could stimulate the formation of a cleavable complex with purified L1210 topoisomerase II. [] This suggests that these methylated oxypurines might act on a different topoisomerase II form or require the natural chromatin environment within the nucleus for their activity. []

A: Yes, 8-Chlorocaffeine can be synthesized through electrochemical oxidation of caffeine using KCl as an electrolyte. [] This method offers an alternative to traditional chemical synthesis routes.

A: Yes, the binding affinity of xanthine derivatives to bovine serum albumin is influenced by their structure. [] Anionic xanthine species generally exhibit stronger interactions compared to their neutral counterparts. [] This suggests that electrostatic interactions play a crucial role in the binding process.

A: Studies in Chinese hamster cells show that the temperature during exposure to 8-Methoxycaffeine and 8-Chlorocaffeine significantly impacts their ability to induce chromosomal aberrations during specific cell cycle phases. [] This highlights the importance of considering temperature as a crucial factor when studying the genetic effects of these compounds.

A: Both caffeine and 8-Chlorocaffeine have demonstrated an ability to inhibit the dark repair of ultraviolet (UV) damage in DNA. [] The kinetics of this inhibition could offer insights into the mechanism by which these compounds interfere with DNA repair pathways.

A: Research indicates that analogs of xanthine can modulate the mutagenic effects of UV light. [] Understanding these interactions is crucial for assessing the potential risks and benefits associated with xanthine derivative exposure in combination with UV radiation.

A: Yes, 8-Chlorocaffeine serves as a versatile starting material in organic synthesis. For example, it can be reacted with various nucleophiles, including benzyl alcohols, [] to create a library of 8-benzyloxycaffeine analogs. [] These analogs can be further evaluated for their biological activity, such as inhibition of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. []

A: Researchers have successfully conjugated caffeine with eudesmanolides, a class of sesquiterpene lactones, using nitrogen-containing linkers. [] This approach allows for the creation of hybrid molecules potentially combining the biological properties of both caffeine and eudesmanolides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

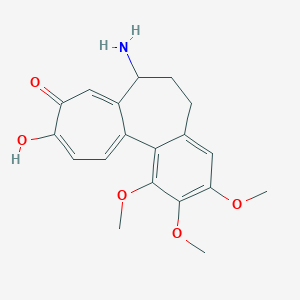

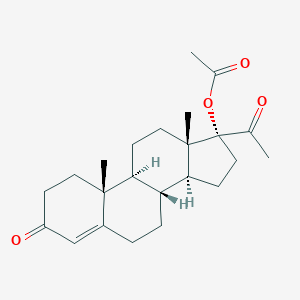

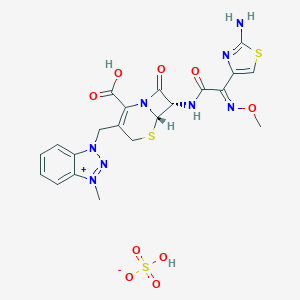

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-](/img/structure/B118150.png)

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)